molecular formula C15H12F2O2 B8609494 3-Fluoro-alpha-(4-fluorophenyl)-benzenepropanoic acid

3-Fluoro-alpha-(4-fluorophenyl)-benzenepropanoic acid

Cat. No. B8609494
M. Wt: 262.25 g/mol
InChI Key: OTASGRWAKPQSOX-UHFFFAOYSA-N
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Patent
US05591729

Procedure details

To a solution of 10.8 g of 60% sodium hydride in 400 mL of tetrahydrofuran was added 44.7 g of methyl 4-fluorophenylacetate dropwise. Then, 50 g of 3-fluorobenzyl bromide was added dropwise. The mixture was then heated to reflux for approximately 18 hours. After this time, the reaction was cooled to room temperature and filtered. The filtrate was partitioned between ether and 5% aqueous sodium bicarbonate, and the ether extracts were dried over magnesium sulfate and concentrated to 77.57 g of a yellow oil. The crude product was combined with 275 mL of methanol, 20 mL of 50% aqueous NaOH and 50 mL of H2O and the mixture was refluxed for about 18 hours. The reaction was then cooled to room temperature, concentrated and partitioned between water and ether. The aqueous extracts were made acidic with concentrated HCl and extracted with ether. The ether extracts were dried over MgSO4, filtered, concentrated and the crude product was triturated with hexane to afford 43.62 g of a white solid; mp 92°-94° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:6][CH:5]=1.[F:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH2:19]Br>O1CCCC1>[F:15][C:16]1[CH:17]=[C:18]([CH2:19][CH:10]([C:7]2[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=2)[C:11]([OH:13])=[O:12])[CH:21]=[CH:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
44.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ether and 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 77.57 g of a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CC(C(=O)O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 43.62 g
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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